molecular formula C12H9FO B056912 1-Fluoro-2-phenoxybenzene CAS No. 124330-20-7

1-Fluoro-2-phenoxybenzene

Cat. No. B056912
M. Wt: 188.2 g/mol
InChI Key: PVFAQWWQJZQMBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-fluoro-2-phenoxybenzene, such as fluorobenzenes and their derivatives, involves various chemical reactions that highlight the versatility and reactivity of these molecules. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a high yield, showcasing the ability to introduce different functional groups into the fluorobenzene ring, which could be applied to the synthesis of 1-fluoro-2-phenoxybenzene derivatives (Sweeney, McArdle, & Aldabbagh, 2018).

Molecular Structure Analysis

The molecular structure of fluorobenzene derivatives, including 1-fluoro-2-phenoxybenzene, is characterized by the impact of the fluorine atom on the benzene ring. Studies on fluorobenzene have shown a small shortening of the C-C bonds nearest to the fluorine atom, with the C-F bond length being 1.35 A, indicating the strong influence of fluorine on the molecular geometry of the benzene ring (Nygaard, Bojesen, Pedersen, & Rastrup-Andersen, 1968).

Chemical Reactions and Properties

Fluorobenzenes, including 1-fluoro-2-phenoxybenzene, participate in various chemical reactions, such as hydroxylation and nucleophilic substitution. The hydroxylation of fluorobenzene leads to the formation of phenol and p-fluorophenol, demonstrating the reactivity of the fluorine-substituted benzene ring towards oxidative conditions (Eberhardt, 1977).

Physical Properties Analysis

The physical properties of fluorobenzenes, like 1-fluoro-2-phenoxybenzene, are significantly influenced by the presence of the fluorine atom. These compounds are typically liquids at room temperature, and their crystal structures reveal the weak acceptor capabilities of the C-F group through C-H···F-C interactions, which play a crucial role in determining the structure and stability of the crystalline form (Thalladi, Weiss, Bläser, Boese, Nangia, & Desiraju, 1998).

Chemical Properties Analysis

The chemical properties of 1-fluoro-2-phenoxybenzene and similar fluorinated compounds are characterized by their reactivity towards nucleophilic substitution and the ability to form various derivatives through reactions with different chemical groups. The presence of fluorine affects the electron distribution in the molecule, making it a site for various chemical transformations (Ghazarian, 1972).

Scientific Research Applications

  • Liquid Chromatography and Pharmaceutical Analysis : 1-Fluoro-2-phenoxybenzene has been used in liquid chromatography for the analysis of phenols in pharmaceuticals. This involves pre-column labeling and post-column photochemical derivatization, enhancing the methods' selectivity and sensitivity (Gatti et al., 2001).

  • Reaction with Cysteine and Proteins : It has been studied in the context of its reaction with cysteine, as part of investigating the mechanism of action of toxicants that function as alkylating agents (Burchfield, 1958).

  • Serum Amino Acids Assay : The compound has been investigated for its potential in serum amino acids assay, involving a reaction with amino acids and subsequent colorimetric analysis (Rapp, 1963).

  • Characterization of Phenols : The reaction of phenols with 1-Fluoro-2-phenoxybenzene has been shown to be ideal for the characterization of phenols, creating derivatives that can be used in various quantitative analyses (Lehmann, 1971).

  • Hydroxylation of Fluorobenzene : The compound has been studied in the hydroxylation of fluorobenzene and toluene, revealing insights into the mechanisms of nucleophilic attack and radical cation formation in these reactions (Eberhardt, 1977).

  • Tumor Promotion Research : Its role as a tumor-promoting agent has been examined, especially in the context of skin sensitization and its relationship with the immune system (Bock et al., 1969).

  • Aryloxydefluorination : In organic chemistry, it has been used in aryloxydefluorination of pentafluorobenzene, a process important for various synthetic applications (Adonin & Bardin, 2013).

  • Kinetic Determination in Biochemistry : The kinetic determination of the pK values of amino acids and peptides using 1-Fluoro-2-phenoxybenzene has been a subject of study, contributing to a better understanding of biochemical reactions (Ghazarian, 1972).

Safety And Hazards

1-Fluoro-2-phenoxybenzene may pose certain hazards. For instance, it may be toxic if swallowed or inhaled, and it may cause skin and eye irritation . Always handle it with appropriate safety precautions.

properties

IUPAC Name

1-fluoro-2-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFAQWWQJZQMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374581
Record name 1-fluoro-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-phenoxybenzene

CAS RN

124330-20-7
Record name 1-fluoro-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124330-20-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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